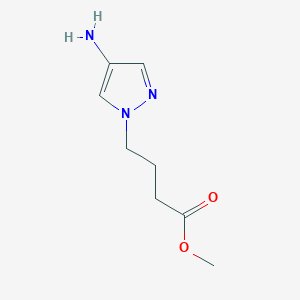
2-Amino-4-methoxybutanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-methoxybutanoic acid hydrochloride: is a chemical compound with the following properties:
IUPAC Name: O-methylhomoserine hydrochloride
Molecular Formula: C₅H₁₁NO₃·HCl
Molecular Weight: 169.61 g/mol
Physical Form: Powder
Purity: 95%
Preparation Methods
Synthetic Routes:: The synthetic route for this compound involves the following steps:
Methylation of Homoserine: Homoserine undergoes methylation to form O-methylhomoserine.
Hydrochlorination: O-methylhomoserine reacts with hydrochloric acid (HCl) to yield 2-Amino-4-methoxybutanoic acid hydrochloride.
Industrial Production:: While specific industrial production methods may vary, the synthesis typically occurs in a controlled laboratory setting. The compound is then purified for commercial use.
Chemical Reactions Analysis
Reactions::
Hydrolysis: The compound can undergo hydrolysis, breaking the amide bond.
Substitution: It can participate in nucleophilic substitution reactions.
Acid-Base Reactions: Reacts with bases to form salts (e.g., hydrochloride salt).
Methylation: Methanol (CH₃OH) and a methylating agent (e.g., diazomethane).
Hydrochlorination: Hydrochloric acid (HCl) in a solvent (e.g., water or methanol).
Major Products:: The major product is 2-Amino-4-methoxybutanoic acid hydrochloride itself.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its role in biochemical pathways.
Medicine: Studied for potential therapeutic effects.
Industry: Employed in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The exact mechanism of action is context-dependent. it likely involves interactions with specific molecular targets or pathways within cells.
Comparison with Similar Compounds
While 2-Amino-4-methoxybutanoic acid hydrochloride is unique in its structure, similar compounds include:
4-amino-2-methoxybutanoic acid hydrochloride: (CAS: 1909319-23-8)
2-amino-4-(ethoxy(methyl)phosphoryl)butanoic acid hydrochloride: (CAS: 121795-04-8)
Remember that this compound’s applications and properties continue to be explored by researchers worldwide
Properties
Molecular Formula |
C5H12ClNO3 |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
2-amino-4-methoxybutanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H |
InChI Key |
ZFXOVEPJFBGFGF-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


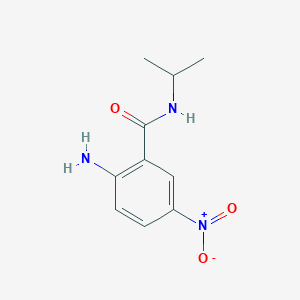

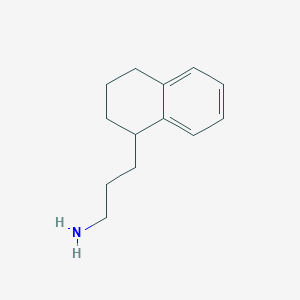
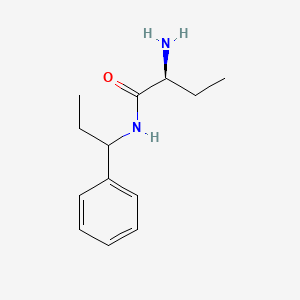
![Ethyl 3-thiabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13543859.png)



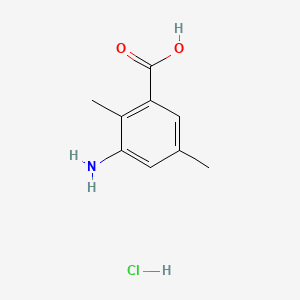
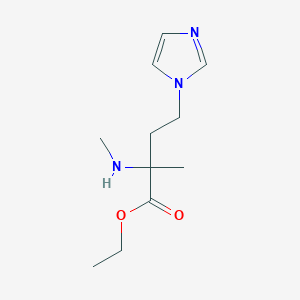

![2-(4-chlorophenyl)-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-1H-indole](/img/structure/B13543906.png)
